molecular formula C10H11F3N2O2 B2361392 3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] CAS No. 1092459-45-4

3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Katalognummer: B2361392
CAS-Nummer: 1092459-45-4
Molekulargewicht: 248.205
InChI-Schlüssel: FVZMHORKMDVJBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical reactivity and biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] typically involves multiple steps, starting with the formation of the indazole core. One common method involves the reaction of a suitable indazole precursor with a trifluoromethylating agent under controlled conditions. The spirocyclic structure is then introduced through a cyclization reaction, often catalyzed by a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticoagulant Activity
Research indicates that compounds related to 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibit promising anticoagulant properties. A study found that certain derivatives demonstrated antiaggregational activity that surpassed that of acetylsalicylic acid, indicating their potential as antithrombotic agents . The mechanism involves influencing the aggregation of platelets and modulating the release of endogenous agonists.

2. Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, potentially due to its interaction with cellular signaling pathways . Further research is needed to elucidate the exact mechanisms and efficacy.

3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been hypothesized that its unique structure might confer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .

Material Science Applications

1. Nonlinear Optical Properties
The compound's unique molecular structure makes it a candidate for applications in nonlinear optics. Research has demonstrated that derivatives can exhibit significant nonlinear optical responses, which are valuable in developing advanced photonic devices .

2. Synthesis of Functional Materials
The synthesis of spiro compounds like 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] has been explored for creating functional materials with tailored properties for use in sensors and catalysts .

Case Studies

StudyFocusFindings
Anticoagulant ActivityCompounds showed higher antiaggregational activity than acetylsalicylic acid.
Anticancer PotentialInduced apoptosis in cancer cell lines; further studies required for mechanism elucidation.
Nonlinear Optical PropertiesExhibited significant nonlinear optical responses suitable for photonic applications.

Wirkmechanismus

The mechanism of action of 3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] is unique due to its spirocyclic structure, which can impart distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is a novel compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
  • Molecular Formula : C10H11F3N2O2
  • Molecular Weight : 248.20 g/mol
  • CAS Number : 1092459-45-4

The biological activity of 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. The compound's spirocyclic structure may also contribute to its unique binding properties, potentially influencing receptor interactions and enzyme inhibition.

Anticoagulant and Antiaggregating Activities

Recent studies have demonstrated that compounds similar to 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibit significant anticoagulant and antiaggregating activities. For example, a related compound showed an antiaggregational effect exceeding that of acetylsalicylic acid, indicating a potential for developing new antithrombotic agents .

Case Studies

  • Case Study on Platelet Aggregation :
    • A study evaluated the effects of various compounds on platelet aggregation. The results indicated that 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibited a significant reduction in platelet aggregation compared to control groups.
    • Findings : The compound prolonged the lag phase of aggregation, suggesting a mechanism involving the release of endogenous agonists .
  • Cellular Model Studies :
    • In cellular models expressing mutant alanine–glyoxylate aminotransferase (AGT), the compound was tested for its ability to rescue misfolded proteins. Results showed that it could partially restore enzyme activity in mutant cells .
    • Implications : This suggests a potential role in treating conditions related to protein misfolding.

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
AnticoagulantSignificant reduction in aggregation
AntiaggregatingExceeds acetylsalicylic acid effect
Protein RescuePartial restoration of AGT activity

Eigenschaften

IUPAC Name

3'-(trifluoromethyl)spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-6-5-9(16-3-4-17-9)2-1-7(6)14-15-8/h1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZMHORKMDVJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NN=C3C(F)(F)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092459-45-4
Record name 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.